N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide
Description
N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide is an oxalamide derivative characterized by a central oxalamide backbone with a 2-cyanophenyl group at the N1 position and a 2-morpholinoethyl moiety at the N2 position. These include antiviral activity (e.g., HIV entry inhibition ), flavor enhancement (e.g., umami agonists ), coordination polymer formation , and enzyme inhibition (e.g., stearoyl-CoA desaturase (SCD) ). The 2-cyanophenyl group may enhance electronic interactions (e.g., π-π stacking), while the morpholinoethyl substituent likely improves solubility and pharmacokinetic profiles compared to simpler alkyl or aryl groups.
Properties
IUPAC Name |
N'-(2-cyanophenyl)-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c16-11-12-3-1-2-4-13(12)18-15(21)14(20)17-5-6-19-7-9-22-10-8-19/h1-4H,5-10H2,(H,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRUHROTJOIPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide typically involves the reaction of 2-cyanophenylamine with oxalyl chloride to form an intermediate, which is then reacted with 2-morpholinoethylamine. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the cyanophenyl group.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which N1-(2-cyanophenyl)-N2-(2-morpholinoethyl)oxalamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to altered cellular responses.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Oxalamides
Structural Features and Substituent Effects
Oxalamides exhibit diverse bioactivity and physicochemical properties depending on their N1 and N2 substituents. Below is a comparative analysis:
Table 1: Structural Comparison of Oxalamide Derivatives
Key Observations :
- Electron-Withdrawing Groups: The target compound’s 2-cyanophenyl group contrasts with electron-donating substituents (e.g., 4-methoxyphenyl in Compound 17 ), which may alter binding affinity in enzyme inhibition.
- Morpholinoethyl vs. Hydroxyethyl: The morpholinoethyl group (target) offers enhanced solubility and metabolic stability compared to hydroxyethyl groups in H3obea or thiazolyl-hydroxyethyl in Compound 13 .
- Regulatory Approvals: S336’s safety profile (NOEL: 100 mg/kg ) contrasts with bioactive oxalamides (e.g., antiviral agents ), underscoring substituent-dependent toxicity.
Activity and Performance Metrics
Table 2: Functional Comparison of Selected Oxalamides
Key Findings :
- Antiviral Activity: Chlorophenyl and thiazolyl groups in Compound 13 correlate with sub-nanomolar HIV inhibition, suggesting the target’s cyanophenyl may offer comparable or improved efficacy.
- Flavor and Safety: S336’s dimethoxybenzyl and pyridylethyl groups confer flavor potency and regulatory safety, whereas morpholinoethyl in the target may require toxicity evaluation.
- Synthetic Challenges : Lower yields (e.g., 23–53% in ) are common in oxalamide synthesis, likely due to steric hindrance from bulky substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
